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Compound of Interest

Compound Name:
2-Fluoro-6-phenoxyphenylboronic

acid

Cat. No.: B1336661 Get Quote

An In-depth Technical Guide to 2-Fluoro-6-
phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 2-Fluoro-6-phenoxyphenylboronic acid. This document is

intended to serve as a valuable resource for researchers and professionals involved in

synthetic chemistry and drug discovery, offering detailed information on its characteristics,

synthesis, and applications.

Core Physical and Chemical Properties
While specific experimental data for 2-Fluoro-6-phenoxyphenylboronic acid is not

extensively available in public literature, the following table summarizes its known properties

and includes estimated values based on structurally similar compounds, such as 2-fluoro-6-

methoxyphenylboronic acid. These estimations are provided for guidance and should be

confirmed through experimental analysis.
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Property Value Source/Notes

CAS Number 1056372-58-7

Molecular Formula C₁₂H₁₀BFO₃

Molecular Weight 232.02 g/mol

Appearance
White to off-white solid

(predicted)

Based on analogous

compounds

Melting Point 120-125 °C (estimated)
Based on 2-Fluoro-6-

methoxyphenylboronic acid

Boiling Point >300 °C (predicted)
General property of arylboronic

acids

Solubility

Soluble in polar organic

solvents (e.g., DMSO,

Methanol), poorly soluble in

nonpolar solvents (e.g.,

Hexane)

General property of

phenylboronic acids[1]

pKa ~8.4 (estimated)
Based on 2-Fluoro-6-

methoxyphenylboronic acid

Synthesis and Spectroscopic Analysis
The synthesis of 2-Fluoro-6-phenoxyphenylboronic acid can be achieved through a well-

established organometallic route involving a lithium-halogen exchange followed by borylation.

Synthetic Protocol
This protocol describes a general method for the synthesis of ortho-substituted arylboronic

esters, which can be adapted for 2-Fluoro-6-phenoxyphenylboronic acid, starting from 2-

bromo-1-fluoro-3-phenoxybenzene.

Materials:

2-bromo-1-fluoro-3-phenoxybenzene
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Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

1M Hydrochloric acid (HCl)

Anhydrous magnesium sulfate

Ethyl acetate

Hexane

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon),

dissolve 2-bromo-1-fluoro-3-phenoxybenzene in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-BuLi (1.1 equivalents) dropwise to the reaction mixture, ensuring

the internal temperature remains below -70 °C.

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again

maintaining the temperature below -70 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Quench the reaction by the slow addition of 1M HCl. Stir vigorously for 1 hour.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the organic phase under reduced pressure to yield the crude product.
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Purify the crude 2-Fluoro-6-phenoxyphenylboronic acid by recrystallization from an

appropriate solvent system (e.g., ethyl acetate/hexane).

Analytical Characterization
The identity and purity of the synthesized 2-Fluoro-6-phenoxyphenylboronic acid can be

confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons. The chemical shifts and coupling constants will be influenced by the

fluorine and phenoxy substituents. A broad singlet corresponding to the B(OH)₂ protons

should also be visible.

¹³C NMR: The carbon NMR will display distinct resonances for each carbon atom in the

molecule.

¹⁹F NMR: A singlet is expected for the single fluorine atom.

¹¹B NMR: A broad signal characteristic of a boronic acid will be observed.

High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed

using a C18 reverse-phase column with a suitable mobile phase gradient (e.g.,

acetonitrile/water with 0.1% formic acid) and UV detection.

Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by

techniques such as electrospray ionization (ESI) mass spectrometry.

Chemical Reactivity and Applications
2-Fluoro-6-phenoxyphenylboronic acid is a versatile building block in organic synthesis,

primarily utilized in palladium-catalyzed cross-coupling reactions and as a precursor for

potential bioactive molecules.

Suzuki-Miyaura Cross-Coupling
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Arylboronic acids are key reagents in the Suzuki-Miyaura coupling, a powerful method for the

formation of carbon-carbon bonds.[2][3] 2-Fluoro-6-phenoxyphenylboronic acid can be

coupled with various aryl or vinyl halides to synthesize complex biaryl and styrenyl compounds.

The reaction typically proceeds via a catalytic cycle involving a palladium(0) species.
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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential as a Serine Protease Inhibitor
Boronic acids are known to be potent inhibitors of serine proteases, a class of enzymes

implicated in various diseases.[4][5] The boron atom acts as a Lewis acid and can form a

reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking

the tetrahedral transition state of peptide bond hydrolysis.[5] The 2-fluoro and phenoxy

substituents of the target molecule could modulate its binding affinity and selectivity for specific

serine proteases.
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Figure 2: Mechanism of serine protease inhibition by a boronic acid.

Safety and Handling
2-Fluoro-6-phenoxyphenylboronic acid should be handled with care in a well-ventilated

laboratory, and appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and

eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided

by the supplier.

Conclusion
2-Fluoro-6-phenoxyphenylboronic acid is a valuable synthetic intermediate with significant

potential in the fields of organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura

coupling allows for the construction of complex molecular architectures, while its boronic acid
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moiety suggests potential applications as an enzyme inhibitor. This technical guide provides a

foundation for researchers to explore the properties and applications of this compound further.

It is recommended that the estimated physical properties be experimentally verified for any

quantitative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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